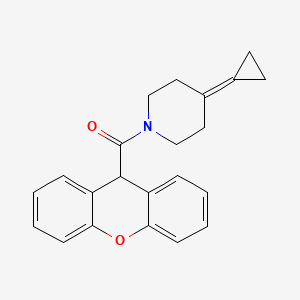![molecular formula C17H22N4O4 B2682347 4-[1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbonyl]morpholine CAS No. 950249-92-0](/img/structure/B2682347.png)
4-[1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbonyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(4-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbonyl]morpholine is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbonyl]morpholine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-ethoxyphenylhydrazine with methoxymethyl ketone can form the triazole ring, which is then further reacted with morpholine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-[1-(4-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
4-[1-(4-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbonyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用机制
The mechanism of action of 4-[1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbonyl]morpholine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 1-(4-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
4-[1-(4-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbonyl]morpholine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the triazole ring with morpholine and specific substituents makes it a versatile compound with diverse applications.
属性
IUPAC Name |
[1-(4-ethoxyphenyl)-5-(methoxymethyl)triazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-3-25-14-6-4-13(5-7-14)21-15(12-23-2)16(18-19-21)17(22)20-8-10-24-11-9-20/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIWZTRNIRABHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCOCC3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
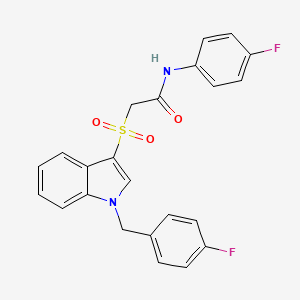
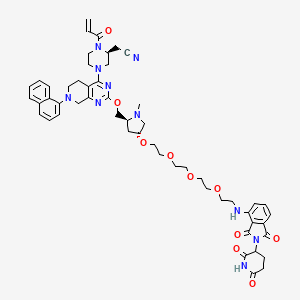
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2682266.png)
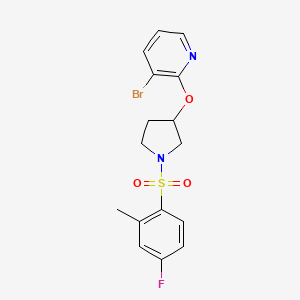
![2-{[bis(3-pyridinylmethyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2682271.png)
![(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2682272.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2682274.png)
![4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2682277.png)
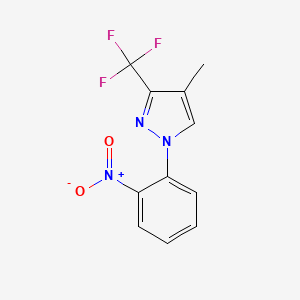
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2682281.png)


![N-[(2E)-1-Oxo-2-(thiophen-2-ylmethylidene)-3H-inden-5-yl]prop-2-enamide](/img/structure/B2682285.png)
